4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an ethoxy group, a fluorophenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the ethoxy, fluorophenyl, and tetrahydrofuran groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, this compound is being explored for its potential use in treating various diseases, such as infections and inflammatory conditions.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 4-ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
4-Ethoxy-1-(4-fluorophenyl)butan-1-one
Uniqueness: 4-Ethoxy-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-23-15-11-21(13-7-5-12(18)6-8-13)20-16(15)17(22)19-10-14-4-3-9-24-14/h5-8,11,14H,2-4,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYZYMPNYJTVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCC2CCCO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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